Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the indole ring, a methyl group at the 1-position, and an ethyl ester group at the 2-position of the oxoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate typically involves the condensation of 5-bromo-1-methyl-1H-indole-3-carboxaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the oxoacetate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indole ring can be oxidized to form various quinonoid structures using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., acetone), and acidic or basic conditions.
Major Products Formed
Substitution: Various substituted indole derivatives.
Reduction: Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-hydroxyacetate.
Oxidation: Quinonoid indole derivatives.
Scientific Research Applications
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols and the oxidation of o-diphenols, thereby reducing melanin production . In anticancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Similar structure but with a carboxylate group instead of an oxoacetate moiety.
Ethyl 7-bromo-1H-indole-2-carboxylate: Similar structure but with the bromine atom at the 7-position.
Ethyl 3-methyl-1H-indole-2-carboxylate: Similar structure but without the bromine atom.
Uniqueness
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and the oxoacetate moiety at the 2-position make it a valuable intermediate for the synthesis of various bioactive compounds.
Biological Activity
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.
Overview of this compound
Chemical Properties:
- Molecular Formula: C₁₂H₁₀BrNO₃
- Molecular Weight: 296.13 g/mol
- Melting Point: 248–249 °C
- IUPAC Name: Ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate
This compound features a bromine atom at the 5-position of the indole ring and an ethyl ester group at the oxoacetate moiety, which contributes to its unique chemical reactivity and biological properties .
Synthesis
The synthesis of this compound typically involves the condensation of 5-bromo-1-methylindole with ethyl oxalyl chloride in the presence of a base like triethylamine. The process is conducted under anhydrous conditions to minimize side reactions, followed by purification through column chromatography.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Its mechanism involves:
- Tyrosinase Inhibition: The compound acts as a tyrosinase inhibitor, which can be beneficial in treating hyperpigmentation disorders and may also affect cancer cell proliferation by modulating melanin production.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: Studies have included evaluations against glioma cells, where it showed significant antiproliferative effects.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
U87MG | 18.4 | Induction of apoptosis |
SW1088 | 34 | Cell cycle arrest |
These findings suggest that this compound may induce apoptosis and inhibit cell cycle progression in cancer cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: As a tyrosinase inhibitor, it binds to the enzyme's active site, preventing melanin synthesis.
- Apoptosis Induction: It activates apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis with Similar Compounds
This compound can be compared with other indole derivatives regarding their biological activities:
Compound | Structure | Biological Activity |
---|---|---|
Ethyl 5-bromo-1-methylindole-2-carboxylate | Similar structure but carboxylate | Anticancer properties |
Ethyl 7-bromoindole derivative | Bromine at different position | Varies; potential anticancer |
This comparison highlights the unique properties of Ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate due to its specific substitution pattern, which enhances its reactivity and biological efficacy .
Case Studies and Research Findings
Recent studies have focused on the compound's potential therapeutic applications:
- Antitumor Activity: A study demonstrated that derivatives of this compound could effectively inhibit tumor growth in xenograft models.
- Mechanistic Insights: Investigations into gene expression profiles revealed that treatment with this compound altered the expression of genes involved in apoptosis and cell cycle regulation .
Properties
Molecular Formula |
C13H12BrNO3 |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)10-7-15(2)11-5-4-8(14)6-9(10)11/h4-7H,3H2,1-2H3 |
InChI Key |
AMQGCZYPMGLYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN(C2=C1C=C(C=C2)Br)C |
Origin of Product |
United States |
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